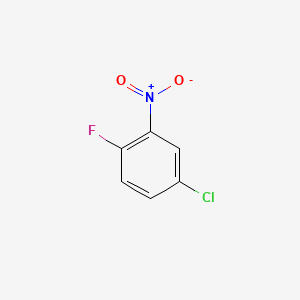

5-Chloro-2-fluoronitrobenzene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-1-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAWBHLTWNWYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188056 | |

| Record name | 4-Chloro-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-18-6 | |

| Record name | 4-Chloro-1-fluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-fluoronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1-fluoro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-FLUORONITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAM88XP8XP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Structural Characteristics of 5 Chloro 2 Fluoronitrobenzene

Systematic naming according to IUPAC conventions and the assignment of a unique CAS Registry Number are fundamental for the unambiguous identification of chemical compounds. The structural characteristics of 5-chloro-2-fluoronitrobenzene, including its molecular formula, weight, and key physical properties, are crucial for its application in chemical synthesis.

The compound with the chemical name this compound is a substituted aromatic compound. Its structure consists of a benzene (B151609) ring with three substituents: a chloro group at position 5, a fluoro group at position 2, and a nitro group at position 1. This specific arrangement of substituents is key to its chemical reactivity.

Table 1: Nomenclature and CAS Registry Number

| Identifier | Value |

| Systematic Name | This compound |

| CAS Registry Number | 345-18-6 |

| Synonyms | 4-Chloro-1-fluoro-2-nitrobenzene |

The molecular formula of this compound is C₆H₃ClFNO₂. chemimpex.com This formula indicates the presence of six carbon atoms, three hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms. The calculated molecular weight of this compound is approximately 175.54 g/mol . chemimpex.com

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClFNO₂ | chemimpex.com |

| Molecular Weight | 175.54 g/mol | chemimpex.com |

| Appearance | Light yellow to yellow to orange clear liquid | chemimpex.comcymitquimica.comtcichemicals.com |

| Melting Point | 10 °C | chemimpex.comaksci.comtcichemicals.com |

| Boiling Point | 237 °C | chemimpex.comaksci.comtcichemicals.com |

| Density | 1.48 g/cm³ | chemimpex.comaksci.com |

| Refractive Index | 1.5490-1.5530 | aksci.comchembk.com |

Significance in Modern Synthetic Chemistry Research

5-Chloro-2-fluoronitrobenzene serves as a key intermediate in the synthesis of a wide array of more complex molecules. chemimpex.com Its utility stems from the presence of multiple reactive sites, which allow for a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SₙAr) reactions. byjus.com This reactivity is fundamental to its role as a building block in the creation of pharmaceuticals, agrochemicals, and materials with specialized properties. chemimpex.comguidechem.com

The presence of two different halogen atoms, chlorine and fluorine, offers opportunities for selective reactions. The fluorine atom, being more electronegative, is generally a better leaving group in SₙAr reactions compared to chlorine, allowing for regioselective substitution. vaia.com This differential reactivity is a powerful tool for synthetic chemists, enabling the controlled construction of complex molecular architectures. For instance, the fluorine atom can be selectively displaced by a nucleophile, leaving the chlorine atom intact for subsequent transformations.

Research has demonstrated the application of this compound in the synthesis of various heterocyclic compounds and other functionalized aromatic systems. It is a precursor for producing aniline (B41778) derivatives through the reduction of the nitro group, which are themselves important intermediates in many synthetic pathways. chemicalbook.com For example, it can be used in the synthesis of 2-fluoro-5-chloro-3,4-dinitrophenol, an important intermediate for drugs and materials. guidechem.com

Historical Context and Evolution of Research on Halogenated Nitroarenes

The study of halogenated nitroarenes has a rich history intertwined with the development of synthetic organic chemistry. Initially, these compounds were of interest due to their use in the dyestuff industry. Over time, their utility expanded significantly as their chemical properties were better understood. The presence of both a halogen and a nitro group on an aromatic ring was found to greatly influence the ring's reactivity, particularly towards nucleophilic substitution. byjus.com

Early research focused on understanding the activating effect of the nitro group on the displacement of halogens from the aromatic ring. This led to the development of the SₙAr mechanism, a cornerstone of aromatic chemistry. byjus.com The relative reactivity of different halogens as leaving groups was a key area of investigation, with fluorine often being the most readily displaced in these reactions. vaia.com

The evolution of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has been instrumental in advancing the study of halogenated nitroarenes. These methods allow for the precise characterization of these compounds and their reaction products, facilitating the development of new synthetic methodologies.

In recent decades, research on halogenated nitroarenes has been driven by the demand for new pharmaceuticals, agrochemicals, and advanced materials. nih.gov The selective introduction of fluorine atoms into organic molecules, in particular, has become a major focus due to the unique properties that fluorine imparts, such as increased metabolic stability and binding affinity. The chemoselective reduction of the nitro group in the presence of halogens has also been a significant area of research, leading to the development of highly selective catalysts. rsc.orgacs.org

Overview of Research Trajectories for 5 Chloro 2 Fluoronitrobenzene

Halogenation Reaction Pathways in this compound Synthesis

Halogenation reactions are a cornerstone in the synthesis of halogenated nitroaromatic compounds. These reactions introduce halogen atoms onto an aromatic ring, and their success hinges on controlling the regioselectivity to obtain the desired isomer.

Direct Halogenation of Nitrobenzene (B124822) Derivatives with Chlorine and Fluorine Sources

Direct halogenation involves the reaction of a nitrobenzene derivative with elemental chlorine or a fluorinating agent. The nitro group's presence on the benzene (B151609) ring deactivates it towards electrophilic substitution and directs incoming substituents to the meta-position. For instance, the chlorination of nitrobenzene using chlorine gas in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) primarily yields 1-chloro-3-nitrobenzene.

The direct fluorination of aromatic compounds using elemental fluorine is a highly exothermic reaction that can be challenging to control. researchgate.net However, microreactors have shown promise in managing the reaction conditions for the direct fluorination of compounds like toluene, suggesting potential for controlled fluorination of nitrobenzene derivatives. researchgate.net

The efficiency of halogenation reactions is significantly influenced by reaction parameters. In the synthesis of related halogenated nitrobenzenes, temperature plays a crucial role. For example, in the reduction of 2-chloronitrobenzene, lower temperatures favor the formation of the amine, while higher temperatures around 80-85°C are optimal for other products. cdnsciencepub.com The duration of the reaction and the stoichiometry of the reagents are also critical factors that need to be optimized to maximize the yield of the desired product and minimize the formation of by-products. cdnsciencepub.comresearchgate.net

Catalyst-Mediated Halogenation for Regioselective Introduction of Halogens

Catalysts are instrumental in directing the halogenation to the desired position on the aromatic ring, a concept known as regioselectivity. Lewis acids like ferric chloride (FeCl₃) and iron(III) bromide (FeBr₃) are commonly used in chlorination and bromination reactions, respectively.

The choice of catalyst is paramount in achieving high selectivity. For example, in the chlorination of nitrobenzene, HUSY zeolite has been identified as a promising solid acid catalyst, offering good conversion rates and high selectivity towards monochlorinated products. researchgate.net The catalyst's structure and acidity can influence the activation of the halogenating agent and the stability of the reaction intermediates, thereby controlling the product distribution. researchgate.net In some cases, catalyst recycling, such as the recovery of FeCl₃ and FeBr₃ through aqueous extraction, can be implemented to reduce production costs.

Impact of Reaction Solvent Properties on Halogenation Efficiency

The solvent in which a halogenation reaction is conducted can have a profound effect on its efficiency and outcome. The polarity of the solvent can influence the solubility of the reactants and the stability of the transition states. researchgate.net For instance, using polar aprotic solvents like N,N-dimethylformamide (DMF) can improve the solubility of halogens, leading to a potential 10–15% increase in yield during bromination.

In the context of nucleophilic aromatic substitution, a key reaction type for synthesizing fluorinated compounds, higher solvent polarity generally accelerates the substitution process. researchgate.net This is particularly true for the replacement of substituents in the ortho or para positions relative to a nitro group. researchgate.net The choice of solvent can also determine the course of reduction reactions of halogenated nitrobenzenes. cdnsciencepub.comrsc.org Protic polar media tend to perform best in the hydrogenation of nitroarenes. researchgate.net

Substitution Reaction-Based Syntheses of this compound

An alternative and often more regioselective approach to synthesizing this compound involves nucleophilic aromatic substitution (SNAr) reactions. This method typically starts with a di-substituted benzene ring and replaces one of the substituents with a fluorine or chlorine atom.

A common industrial method involves the reaction of 2,5-dichloronitrobenzene with a fluoride (B91410) source, such as potassium fluoride (KF). prepchem.com This reaction is a nucleophilic aromatic substitution where the fluoride ion displaces one of the chlorine atoms. The reaction is typically carried out in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. researchgate.netprepchem.com The use of a phase-transfer catalyst, such as tetramethylammonium (B1211777) chloride, can enhance the reaction rate and yield. researchgate.net One specific method details heating a mixture of 2,5-dichloronitrobenzene, potassium fluoride, dimethylsulfoxide, and benzene to 180-185°C for three hours. prepchem.com Another approach utilizes a bis(tricyclohexylphosphine)nickel(II) dichloride catalyst in DMF at 150°C for 8 hours, achieving a reported yield of 77.2%.

The table below summarizes the conditions for the synthesis of this compound from 2,5-dichloronitrobenzene.

| Reactants | Catalyst | Solvent(s) | Temperature | Time | Yield |

| 2,5-dichloronitrobenzene, Potassium fluoride | None | Dimethyl sulfoxide, Benzene | 180-185°C | 3 hours | - |

| 2,5-dichloronitrobenzene, Potassium fluoride | bis(tricyclohexylphosphine)nickel(II) dichloride, Tetrabutylammonium fluoride | N,N-dimethylformamide (DMF) | 150°C | 8 hours | 77.2% |

Another substitution-based route could involve the nitration of 1-chloro-4-fluorobenzene. However, this reaction would likely produce a mixture of isomers, requiring separation to isolate the desired this compound.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorine Introduction

The primary route for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This type of reaction is common for electron-deficient aromatic rings, such as those containing a nitro group, which activates the ring towards attack by nucleophiles. d-nb.info In this context, the strategy focuses on the introduction of a fluorine atom onto the aromatic ring.

Halogen Exchange Reactions: Replacement of Chlorine with Fluorine

A prevalent method for introducing fluorine is through a halogen exchange (Halex) reaction, where a chlorine atom on the aromatic ring is replaced by a fluorine atom. wikipedia.org The starting material for this process is typically 2,5-dichloronitrobenzene. google.comprepchem.comgoogleapis.com The presence of the electron-withdrawing nitro group facilitates the substitution, making the carbon atom attached to the chlorine susceptible to nucleophilic attack by a fluoride ion. d-nb.infowikipedia.org

The halogen exchange reaction is commonly carried out using potassium fluoride (KF) as the fluoride source in the presence of a polar aprotic solvent. wikipedia.orgprepchem.com Solvents such as dimethyl sulfoxide (DMSO) and sulfolane (B150427) are frequently employed. wikipedia.orggoogle.comprepchem.com These solvents are effective at solvating the potassium cation, leaving the fluoride anion more nucleophilic and available to attack the aromatic ring.

The reaction typically requires elevated temperatures, often in the range of 150-250°C. wikipedia.org For instance, one synthetic route involves heating a mixture of 2,5-dichloronitrobenzene with potassium fluoride in a solution of DMSO and benzene to 180°-185° C for three hours. prepchem.com Another documented procedure reacts 2,5-dichloronitrobenzene with potassium fluoride in N,N-dimethylformamide (DMF) at 150°C for 8 hours.

Improved yields and reaction conditions have been reported. For example, reacting 3,4-dinitrochlorobenzene with potassium fluoride in sulfolane at temperatures between 130°C and 150°C has been shown to achieve yields of up to 90% without the need for a phase transfer catalyst. The use of finely-divided, solid potassium fluoride in aprotic polar solvents has also been explored to enhance reaction efficiency. epo.org

Table 1: Synthesis of this compound via Halogen Exchange

| Starting Material | Fluorinating Agent | Solvent(s) | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2,5-Dichloronitrobenzene | Potassium Fluoride | DMSO, Benzene | 180-185°C | 3 hours | Not explicitly stated |

| 2,5-Dichloronitrobenzene | Potassium Fluoride | DMF | 150°C | 8 hours | 77.2% |

| 3,4-Dinitrochlorobenzene | Potassium Fluoride | Sulfolane | 130-150°C | Not stated | Up to 90% |

To improve the efficiency of the halogen exchange reaction, particularly when dealing with the low solubility of potassium fluoride in some organic solvents, phase-transfer catalysts are often employed. researchgate.net These catalysts, such as quaternary ammonium (B1175870) halides and crown ethers, facilitate the transfer of the fluoride anion from the solid phase or an aqueous phase to the organic phase where the reaction occurs. researchgate.netthieme-connect.comresearchgate.net

The use of a phase-transfer catalyst can lead to faster reaction rates at lower temperatures. epo.org For example, the addition of tetramethylammonium chloride as a catalyst in the fluorination of p-chloronitrobenzene using potassium fluoride in DMF has been shown to significantly increase the conversion rate and yield. researchgate.net Ionic liquids have also been investigated as effective phase-transfer catalysts for Halex reactions. researchgate.net However, the stability of some quaternary ammonium catalysts can be an issue at the high temperatures often required for these reactions. epo.orggoogle.com

Microwave irradiation has emerged as a technique to accelerate organic reactions, including fluorination. cas.cn The application of microwave energy can lead to rapid heating and significantly reduced reaction times compared to conventional heating methods. cas.cn This can be particularly advantageous in the synthesis of fluorinated aromatic compounds. While specific examples for the direct microwave-assisted synthesis of this compound are not extensively detailed in the provided context, the principle of using microwave energy to enhance fluorination processes is a recognized strategy in organic synthesis. lookchem.com

Mechanistic Insights into Nucleophilic Substitution of Halogens in Nitroarenes

The nucleophilic aromatic substitution of halogens in nitroarenes proceeds through a well-established mechanism. d-nb.infothieme-connect.com The reaction is not a single-step process but involves the formation of a key intermediate.

The mechanism of SNAr reactions involves the initial attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex or σ-adduct. juniperpublishers.comyoutube.commdpi.com In the synthesis of this compound from 2,5-dichloronitrobenzene, the fluoride ion attacks the carbon atom attached to one of the chlorine atoms.

This addition step is typically the slow, rate-determining step of the reaction as it involves the temporary loss of aromaticity in the ring. d-nb.inforesearchgate.net The negative charge of the resulting complex is delocalized across the aromatic system and, importantly, onto the electron-withdrawing nitro group, which stabilizes the intermediate. youtube.com The stability of the Meisenheimer complex is a crucial factor in the feasibility of the SNAr reaction. nih.govrsc.org The presence of multiple nitro groups on an aromatic ring can lead to the formation of very stable Meisenheimer complexes. nih.gov Following the formation of the Meisenheimer complex, the leaving group (in this case, a chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final product. juniperpublishers.com While long considered essential intermediates, some recent studies suggest that in certain SNAr reactions, a concerted pathway may be more common, or the Meisenheimer complex may represent a transition state rather than a distinct intermediate. researchgate.netnih.gov

Rate-Determining Steps in SNAr Reactions

Nucleophilic Aromatic Substitution (SNAr) reactions are a cornerstone of modern organic synthesis, allowing for the formation of complex aromatic molecules. The classical SNAr mechanism is a two-step process. uomustansiriyah.edu.iq The initial step involves the attack of a nucleophile on the aromatic ring, which leads to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. uomustansiriyah.edu.iqnumberanalytics.com This step is typically the rate-determining step (r.d.s) of the reaction because it involves the disruption of the aromatic system. uomustansiriyah.edu.iqwikipedia.org The second step, which is generally faster, is the expulsion of the leaving group, which restores the aromaticity of the ring. uomustansiriyah.edu.iq

The stability of the Meisenheimer complex is a crucial factor in the SNAr reaction. numberanalytics.com This intermediate can be stabilized by the presence of electron-withdrawing groups (EWGs) on the aromatic ring. numberanalytics.com The rate of SNAr reactions is also influenced by the nature of the leaving group. In contrast to SN1 and SN2 reactions, where the bond to the leaving group is broken in the rate-determining step, in SNAr reactions, the leaving group is expelled after the r.d.s. uomustansiriyah.edu.iq This results in a different order of reactivity for halogens as leaving groups, with fluoride often being the best leaving group, followed by chloride, bromide, and iodide. uomustansiriyah.edu.iqmasterorganicchemistry.com This is because the high electronegativity of fluorine stabilizes the intermediate carbanion. uomustansiriyah.edu.iq

Recent research has also shed light on concerted SNAr mechanisms, where the bond formation and bond cleavage occur in a single step. harvard.edu These concerted mechanisms are more likely to occur with less stabilized anionic intermediates or with good leaving groups. harvard.edu

Influence of Substituent Effects on Reactivity and Regioselectivity

The reactivity and regioselectivity of SNAr reactions are significantly influenced by the nature and position of substituents on the aromatic ring. numberanalytics.com Electron-withdrawing groups (EWGs) play a pivotal role in activating the ring towards nucleophilic attack. masterorganicchemistry.com These groups, such as nitro (-NO2), cyano (-CN), and acyl groups, stabilize the negatively charged Meisenheimer complex intermediate, thereby increasing the reaction rate. numberanalytics.comwikipedia.orgmasterorganicchemistry.com The more EWGs present on the ring, the faster the reaction tends to be. masterorganicchemistry.com

The position of the EWG relative to the leaving group is crucial for its activating effect. EWGs in the ortho or para positions to the leaving group provide the most significant rate enhancement. pressbooks.pub This is because the negative charge of the Meisenheimer complex can be delocalized onto the EWG through resonance, leading to greater stabilization. pressbooks.pub When the EWG is in the meta position, this resonance stabilization is not possible, and the activating effect is much weaker. masterorganicchemistry.com

In the case of this compound, the nitro group is a powerful EWG. The fluorine atom, being highly electronegative, also contributes to the activation of the ring towards nucleophilic attack. masterorganicchemistry.com The relative positions of the nitro, chloro, and fluoro substituents will dictate the regioselectivity of nucleophilic attack. For instance, in 2,5-difluoronitrobenzene, the fluorine at the 2-position directs nucleophilic attack to the 5-position.

Electrophilic Aromatic Substitution for Chlorine Introduction

While this compound is often synthesized via nucleophilic aromatic substitution, electrophilic aromatic substitution (EAS) can be a method for introducing the chlorine atom. EAS involves the reaction of an electrophile with an electron-rich aromatic ring. vaia.com However, the benzene ring in fluoronitrobenzene is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitro and fluoro groups.

Despite this deactivation, electrophilic chlorination can be achieved under specific conditions, often requiring a catalyst such as iron(III) chloride (FeCl₃) to generate a more potent electrophile, the chloronium ion (Cl⁺). vaia.com The regioselectivity of the chlorination will be directed by the existing substituents. The nitro group is a meta-director, while the fluorine atom is an ortho, para-director. The interplay of these directing effects will determine the position of the incoming chlorine atom.

Multi-Step Synthetic Routes to this compound

The synthesis of this compound can be accomplished through various multi-step synthetic routes. These routes often involve the sequential introduction of the nitro, chlorine, and fluorine functionalities onto the benzene ring or strategic functional group interconversions.

Sequential Introduction of Nitro, Chlorine, and Fluorine Functionalities

One common approach to synthesizing this compound involves a sequence of reactions starting from a simpler benzene derivative. For example, the synthesis can begin with the nitration of a di-substituted benzene, followed by the introduction of the remaining functional groups. A plausible route could involve the nucleophilic aromatic substitution of 2,5-dichloronitrobenzene with potassium fluoride. prepchem.com This reaction, often carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures, results in the selective replacement of one of the chlorine atoms with fluorine to yield this compound. prepchem.com

Strategic Functional Group Interconversions for Target Compound Formation

Functional group interconversions (FGIs) are a powerful tool in organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uk In the context of synthesizing this compound, FGIs can be employed to create the desired substitution pattern. For instance, a synthetic strategy could involve the conversion of an amino group to a nitro group or the replacement of a different halogen with chlorine. These transformations often require specific reagents and reaction conditions to achieve the desired outcome with high efficiency and selectivity. The reduction of a nitro group to an amine, for example, can be achieved using various reducing agents, and the resulting amine can then be further modified. rsc.orgresearchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. researchgate.net In the synthesis of this compound and other nitroaromatic compounds, several green chemistry approaches are being explored.

One area of focus is the use of greener solvents. Room-temperature ionic liquids (RTILs) are being investigated as alternatives to volatile organic solvents in nucleophilic aromatic substitution reactions. rsc.org These solvents offer advantages such as low volatility and high thermal stability.

Another green approach involves the use of catalysis to improve reaction efficiency and reduce waste. For example, phase-transfer catalysts can be employed in nucleophilic substitution reactions to enhance reaction rates and yields. researchgate.net The development of reusable catalysts is also a key aspect of green chemistry. acs.org Furthermore, alternative energy sources like microwaves are being utilized to accelerate reactions and potentially reduce energy consumption. researchgate.net The selective reduction of nitroaromatics using supported platinum catalysts in the presence of promoters is an example of a green catalytic process that can be applied in the synthesis of related compounds. rsc.org

Solvent-Free or Environmentally Benign Solvent Systems

The ideal green synthesis minimizes waste by eliminating the need for a solvent altogether. Where a solvent is necessary, the focus shifts to those with a lower environmental impact.

Solvent-free synthesis of fluoronitrobenzenes can be achieved under specific conditions. For instance, the reaction of o-chloronitrobenzene with solid potassium fluoride has been demonstrated to produce o-fluoronitrobenzene at elevated temperatures without the use of any solvent or diluent. google.com This approach, while requiring high energy input, completely eliminates solvent waste. Another promising solvent-free method is mechanochemistry, which utilizes mechanical force to initiate chemical reactions. rsc.orgrsc.org Nucleophilic aromatic substitution on aryl fluorides has been successfully carried out using mechanochemical methods, often with the aid of a milling auxiliary like alumina (B75360) (Al₂O₃) which also acts as a scavenger for by-products. rsc.org This technique avoids the use of bulk solvents, reduces reaction times, and can lead to high product yields. rsc.org

When a solvent is indispensable, the use of environmentally benign alternatives is crucial. Ionic liquids (ILs) have emerged as promising green solvents and catalysts for a variety of organic transformations, including the synthesis of chalcones and their derivatives in solvent-free conditions. rsc.orgresearchgate.net Their negligible vapor pressure, thermal stability, and tunable properties make them attractive replacements for volatile organic compounds. orientjchem.org Furthermore, their use can facilitate product separation and catalyst recycling. rsc.orgresearchgate.net Research on the synthesis of p-fluoronitrobenzene, a related compound, has shown high yields using polar aprotic solvents like dimethylformamide (DMF) in conjunction with a phase-transfer catalyst. researchgate.net While DMF is not considered a green solvent, the principles of phase-transfer catalysis can be applied to more benign solvent systems. rsc.org

The following table summarizes the impact of different solvents on the fluorination of p-chloronitrobenzene, a reaction analogous to the synthesis of this compound.

| Solvent | Temperature (°C) | Reaction Time (h) | Conversion Rate (%) | Yield (%) |

| N,N-Dimethylformamide (DMF) | 150 | 15 | 97.86 | 91.58 |

| Dimethyl sulfoxide (DMSO) | 150 | 15 | 96.5 | 89.7 |

| Sulfolane | 150 | 15 | 95.2 | 88.1 |

| N-Methyl-2-pyrrolidone (NMP) | 150 | 15 | 93.8 | 85.3 |

| Data adapted from a study on the synthesis of p-fluoronitrobenzene. researchgate.net |

Catalyst Recycling and Sustainable Synthesis Protocols

The development of recyclable catalysts is a cornerstone of sustainable synthesis, as it reduces waste and lowers production costs. In the context of this compound synthesis, several strategies for catalyst recycling have been explored.

Heterogeneous catalysts are particularly advantageous for their ease of separation from the reaction mixture and potential for reuse. A notable example is the use of modified graphitic carbon nitride as a heterogeneous photocatalyst for fluorination reactions. mpg.de This metal-free catalyst is not only inexpensive but can be recycled multiple times without a significant loss of activity. mpg.de The use of such catalysts in continuous flow reactors further enhances the sustainability and scalability of the process. mpg.de

Phase-transfer catalysts (PTCs), such as quaternary ammonium salts, are often employed in the synthesis of fluoronitrobenzenes to facilitate the reaction between the organic substrate and the inorganic fluoride salt. google.comresearchgate.net While traditionally used in homogenous systems, PTCs can be immobilized on solid supports, rendering them heterogeneous and thus easily recyclable. The efficiency of the fluorination reaction is highly dependent on the choice of the phase-transfer catalyst, as illustrated in the table below for the synthesis of p-fluoronitrobenzene.

Ionic liquids, in addition to their role as green solvents, can also function as recyclable catalysts. researchgate.netresearchgate.net Their immiscibility with many organic solvents allows for simple separation of the product and recovery of the ionic liquid for subsequent reaction cycles. researchgate.net This dual role as both solvent and catalyst makes them a particularly appealing option for developing sustainable synthetic protocols.

Nucleophilic Reactivity of the Aryl Halides in this compound

The presence of a nitro group on the aromatic ring of this compound significantly influences the reactivity of the attached halogen atoms. This electron-withdrawing group activates the benzene ring towards nucleophilic attack, a process known as nucleophilic aromatic substitution (SNAr).

Displacement of Halogen Atoms by Nucleophilic Reagents

The electron-withdrawing nature of the nitro group in this compound makes the carbon atoms attached to the fluorine and chlorine atoms electrophilic and thus susceptible to attack by nucleophiles. This leads to the displacement of one of the halogen atoms.

This compound can react with oxygen nucleophiles such as hydroxide (B78521) ions (OH⁻) and alkoxide ions (RO⁻). For instance, the reaction with sodium hydroxide can lead to the formation of 5-chloro-2-nitrophenol. google.com Similarly, reactions with alkoxides, like sodium methoxide, would be expected to yield the corresponding ether, where the methoxy (B1213986) group replaces one of the halogens. nist.govnist.gov The reaction of polyfluoroaromatics with alcoholates is a known method for introducing alkoxy groups onto the aromatic ring. nist.govnist.gov

Table 1: Reaction of this compound with Oxygen Nucleophiles

| Nucleophile | Product |

| Hydroxide (OH⁻) | 5-Chloro-2-nitrophenol |

| Methoxide (CH₃O⁻) | 5-Chloro-2-methoxynitrobenzene |

Note: The regioselectivity of the substitution (which halogen is replaced) depends on the reaction conditions and the nature of the nucleophile.

Nitrogen nucleophiles, such as amines and amides, also readily react with this compound. These reactions are crucial in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com The amination of similar fluoronitrobenzene compounds has been shown to be catalyzed by palladium complexes, indicating the feasibility of such transformations. researchgate.net For example, the reaction with a primary amine (RNH₂) would lead to the formation of a secondary amine derivative, N-alkyl-5-chloro-2-nitroaniline.

Table 2: Reaction of this compound with Nitrogen Nucleophiles

| Nucleophile | Product |

| Ammonia (NH₃) | 5-Chloro-2-nitroaniline |

| Primary Amine (RNH₂) | N-alkyl-5-chloro-2-nitroaniline |

| Secondary Amine (R₂NH) | N,N-dialkyl-5-chloro-2-nitroaniline |

Regioselectivity and Stereoselectivity in Nucleophilic Aromatic Substitution

In nucleophilic aromatic substitution reactions of this compound, the position of the incoming nucleophile is directed by the activating and directing effects of the substituents already present on the benzene ring.

The SNAr mechanism is a two-step process involving the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate called a Meisenheimer complex, followed by the elimination of the leaving group. In this compound, the nitro group strongly activates the ortho and para positions to nucleophilic attack. The fluorine atom is located ortho to the nitro group, and the chlorine atom is meta. Due to the superior ability of fluorine to stabilize the negative charge in the Meisenheimer complex through its inductive effect, the fluorine atom is generally a better leaving group than chlorine in SNAr reactions, especially when it is in an activated position (ortho or para to an electron-withdrawing group). nist.govnist.govorganic-chemistry.org Therefore, nucleophilic attack is highly favored at the carbon atom bearing the fluorine atom.

The reaction of 2-fluoronitrobenzene with various nucleophiles has been studied, and it has been observed that the displacement of the fluorine atom occurs efficiently. researchgate.netbeilstein-journals.org The rate of nucleophilic aromatic substitution is influenced by the electron-withdrawing power of the substituents on the ring. google.com

Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic substitution of hydrogen in electron-deficient aromatic compounds. organic-chemistry.orgsioc-journal.cn This reaction allows for the introduction of a substituent onto a carbon atom that was initially bonded to a hydrogen atom. The VNS reaction typically involves a carbanion that has a leaving group on the carbanionic carbon. sci-hub.se

In the context of this compound, a VNS reaction could potentially occur at the hydrogen atoms on the ring, which are ortho and para to the nitro group. However, in halonitroarenes, VNS is generally faster than the standard SNAr of a halogen, with the exception of cases where fluorine is the leaving group in the 2- or 4-position, as it is a superior leaving group. organic-chemistry.org Given that this compound has a fluorine atom ortho to the nitro group, the direct SNAr of fluorine is expected to be the predominant reaction pathway over VNS. organic-chemistry.orgd-nb.info However, the possibility of VNS cannot be entirely ruled out under specific reaction conditions with certain nucleophiles. nih.gov

Reactivity of the Nitro Group in this compound

The nitro group (-NO2) is a pivotal functional group in this compound, profoundly influencing its chemical behavior. Its strong electron-withdrawing nature governs the molecule's reactivity in several key ways, including its participation in reduction reactions and its significant impact on the aromatic ring's susceptibility to both electrophilic and nucleophilic attacks.

Reduction Reactions of the Nitro Group to Amino Functionality

The conversion of the nitro group in this compound to an amino group (-NH2) is a fundamental transformation, yielding 5-chloro-2-fluoroaniline. This product is a valuable intermediate in various synthetic applications. chemicalbook.com This reduction can be achieved through several methods, with catalytic hydrogenation being a prominent and efficient approach.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and selectivity. rsc.org In this process, this compound is treated with hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), Raney nickel, and platinum-based catalysts. googleapis.comdiva-portal.orggoogleapis.com The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol (B145695) under controlled temperature and pressure. googleapis.comgoogle.com

The primary goal of catalytic hydrogenation in this context is the chemoselective reduction of the nitro group without affecting the chloro and fluoro substituents on the aromatic ring. rsc.org The choice of catalyst and reaction conditions is crucial to prevent undesirable side reactions, such as hydrodehalogenation (the removal of chlorine or fluorine atoms). googleapis.comgoogle.com For instance, specialized catalysts like Raney-type nickel-aluminum-molybdenum alloys have been developed to achieve high yields of the desired haloaminoaromatic compound with minimal hydrodehalogenation. google.com

Research has demonstrated that various catalysts can be effective. For example, a 3.5% Ni/P25 catalyst has shown high conversion and selectivity in the hydrogenation of halogenated nitrobenzenes. acs.org Similarly, copper and cobalt phthalocyanine (B1677752) complexes have been utilized for the chemo- and regioselective reduction of aromatic nitro compounds, showing high conversion and selectivity in the presence of various functional groups, including halogens. researchgate.net The reaction conditions, such as hydrogen pressure and temperature, are optimized to ensure the selective reduction of the nitro group. google.com

Table 1: Examples of Catalytic Hydrogenation of Halogenated Nitrobenzenes

| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |

| 3.5%Ni/P25 | p-chloronitrobenzene | p-chloroaniline | 100 | 99.7 | acs.org |

| Raney-type Ni/Al/Mo | 3-chloro-4-fluoronitrobenzene (B104753) | 3-chloro-4-fluoroaniline | High | High (minimal hydrodehalogenation) | google.com |

| Pd/C | 5-chloro-2,4-difluoronitrobenzene | 2,4-difluoroaniline | --- | 84 | googleapis.com |

| Copper/Cobalt Phthalocyanines | Aromatic Nitro Compounds with Halogens | Corresponding Anilines | >99 | >99 | researchgate.net |

This table is for illustrative purposes and showcases the effectiveness of different catalytic systems in the reduction of related compounds, highlighting the general applicability to this compound.

The reduction of the nitro group in this compound can also be the initial step in a sequence leading to the formation of heterocyclic structures, a process known as reductive cyclization. This strategy is particularly useful for the synthesis of benzimidazoles, which are important structural motifs in medicinal chemistry. acs.orgnih.gov

In a typical reductive cyclization, the nitro group of a precursor derived from this compound is reduced to an amine. This newly formed amine can then react intramolecularly with another functional group on the molecule to form a cyclic compound. For example, a nitroaniline intermediate, formed by the reaction of 4-bromo-1-fluoro-2-nitrobenzene (B1272216) with an aniline (B41778) derivative, can be reduced and subsequently cyclized to form a benzimidazole (B57391) core. nih.gov A similar strategy can be envisioned starting from this compound.

The Leimgruber-Batcho indole (B1671886) synthesis is another example of a reaction that involves a reductive cyclization step. While not directly applied to this compound in the provided context, the general principle involves the reduction of a nitro group to facilitate the formation of an indole ring system. diva-portal.org Similarly, intramolecular cyclization of amino acid-derived diazoketones can lead to the formation of oxazinanones, showcasing the versatility of cyclization reactions following the introduction of an amino group or its precursor. frontiersin.orgrsc.org

The synthesis of chiral benzimidazolium salts has been achieved through a sequence that begins with the nucleophilic aromatic substitution on 2-fluoronitrobenzene, followed by nitro group reduction and subsequent cyclization. researchgate.net Electrochemical methods have also been employed for the synthesis of benzimidazoles, where an intramolecular C-N bond formation occurs. acs.org

Influence of the Nitro Group as a Strong Electron-Withdrawing Group

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence on the benzene ring of this compound has a profound deactivating and directing effect on the molecule's reactivity in substitution reactions. libretexts.orgnumberanalytics.com

The nitro group strongly deactivates the benzene ring towards electrophilic aromatic substitution (EAS). numberanalytics.comlibretexts.org This deactivation occurs through both inductive and resonance effects. Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond. libretexts.orguomustansiriyah.edu.iq Through resonance, the nitro group withdraws electron density from the aromatic system, creating positive charges at the ortho and para positions. libretexts.org

This significant decrease in electron density makes the aromatic ring much less nucleophilic and therefore less reactive towards electrophiles. numberanalytics.comlibretexts.org For instance, the nitration of nitrobenzene is significantly slower than the nitration of benzene itself. uomustansiriyah.edu.iqmasterorganicchemistry.com In this compound, the deactivating effects of the chloro and fluoro atoms further contribute to the reduced reactivity of the ring towards electrophiles. Consequently, forcing conditions are often required for electrophilic substitution reactions to occur on such highly deactivated rings. numberanalytics.com

Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). uomustansiriyah.edu.iqmdpi.com This activation is most pronounced at the positions ortho and para to the nitro group. mdpi.comnuph.edu.ua The withdrawal of electron density by the nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the nucleophilic attack.

In this compound, the nitro group is at position 1. The fluorine atom is at the ortho position (position 2), and the chlorine atom is at the meta position (position 5) relative to the nitro group. The activation by the nitro group makes the positions ortho and para to it susceptible to nucleophilic attack. Therefore, the fluorine atom at the ortho position is significantly activated towards displacement by nucleophiles. nuph.edu.ua The chlorine atom, being in a meta position, is less activated by the nitro group for nucleophilic substitution.

The reaction of 2-fluoronitrobenzene with various nucleophiles to form substituted products is a well-established process. google.comresearchgate.net Similarly, this compound can undergo nucleophilic aromatic substitution where the fluorine atom is displaced. For example, it can react with sodium thiomethoxide to yield 4-Chloro-2-(methylthio)nitrobenzene. chemicalbook.com The greater reactivity of fluorine as a leaving group compared to chlorine in SNAr reactions further favors the substitution at the 2-position.

Table 2: Reactivity of Halonitrobenzenes in Nucleophilic Aromatic Substitution

| Compound | Nucleophile | Product | Key Observation | Reference |

| 1-chloro-2,4-dinitrobenzene | Dimethylamine | N,N-dimethyl-2,4-dinitroaniline | Highly activated by two nitro groups. | libretexts.org |

| p-fluoronitrobenzene | Dimethylamine | N,N-dimethyl-4-nitroaniline | Reacts readily due to activation by the nitro group. | nih.gov |

| 2-fluoronitrobenzene | Diethyl 2-fluoromalonate | Diethyl 2-fluoro-2-(2-nitrophenyl)malonate | Efficient displacement of fluorine at the ortho position. | researchgate.net |

| This compound | Sodium thiomethoxide | 4-Chloro-2-(methylthio)nitrobenzene | Selective substitution of the activated fluorine atom. | chemicalbook.com |

This table provides examples illustrating the activation of halogen substituents by a nitro group in nucleophilic aromatic substitution reactions.

Reactions Involving the Fluorine Atom in this compound

The fluorine atom in this compound plays a pivotal role in its chemical behavior. Its high electronegativity and small atomic size create a unique reactivity profile, particularly in nucleophilic aromatic substitution reactions.

Unique Reactivity Profile of Fluorine in Aromatic Systems

In the case of fluorobenzene (B45895), the inductive effect is strong, yet the resonance effect is also significant. researchgate.net This balance results in a reactivity in electrophilic aromatic substitution that is surprisingly comparable to benzene itself, whereas other halobenzenes are considerably less reactive. researchgate.net Furthermore, the substitution pattern in fluorobenzene heavily favors the para position. researchgate.net

The presence of a nitro group, as in this compound, further complicates this reactivity. The nitro group is a powerful electron-withdrawing group, deactivating the ring towards electrophilic attack and activating it towards nucleophilic aromatic substitution. lumenlearning.commsu.edu In such activated systems, fluorine can be a better leaving group than other halogens in nucleophilic aromatic substitution reactions. researchgate.net

Exploration of Fluorinated Compound Reactivity

The incorporation of fluorine into organic molecules often imparts unique chemical and physical properties. rsc.org This has led to extensive research into the reactivity of fluorinated compounds, particularly in the fields of medicinal chemistry and materials science. nih.govchemimpex.com

Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity to biological targets, and altered lipophilicity. nih.gov The reactivity of fluorinated aromatics is of particular interest. The rate of nucleophilic aromatic substitution reactions can increase with the degree of fluorination on the aromatic ring. researchgate.net

The synthesis of various fluorinated compounds often involves halogen exchange reactions, where a chlorine atom is replaced by a fluorine atom. google.com For instance, fluoronitrobenzenes can be prepared from their corresponding chloronitrobenzenes by reaction with an alkali metal fluoride. google.com

Structure-Reactivity Relationships and Mechanistic Elucidation

The arrangement of the chloro, fluoro, and nitro substituents on the benzene ring of this compound dictates its reactivity and the mechanisms of its reactions.

Influence of Halogen Atoms and Nitro Group on Benzene Ring Conjugation

The electronic effects of the substituents on the benzene ring are a combination of inductive and resonance effects. lumenlearning.commsu.edu Both chlorine and fluorine are more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring. schoolwires.net However, they also possess lone pairs of electrons that can be donated to the ring via p-π conjugation (resonance). lumenlearning.commsu.edu

The nitro group is strongly electron-withdrawing through both inductive and resonance effects, which significantly deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution. msu.eduquora.com The nitro group's ability to stabilize a negative charge is crucial in the mechanism of nucleophilic aromatic substitution, where it stabilizes the intermediate Meisenheimer complex. quora.com

The interplay of these effects from the two halogen atoms and the nitro group in this compound results in a complex pattern of electron distribution within the aromatic ring, influencing its reactivity and regioselectivity in various reactions. prensipjournals.com

Computational Modeling for Reaction Pathway Prediction and Regioselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding and predicting the reactivity of complex molecules like this compound. researchgate.net These methods allow for the calculation of molecular properties such as electron distribution, molecular orbital energies, and the stability of reaction intermediates and transition states.

By modeling the reaction pathways, computational studies can predict the regioselectivity of nucleophilic aromatic substitution reactions. researchgate.net For instance, DFT calculations can determine the relative stabilities of the isomeric σ-complexes (Meisenheimer intermediates) that can be formed, thereby predicting the most likely site of nucleophilic attack. researchgate.net

These computational models can also elucidate the reaction mechanism, for example, by determining whether a reaction proceeds through a stepwise or a concerted mechanism. researchgate.net In some cases, computational predictions may differ from experimental observations under kinetic control due to steric effects, highlighting the importance of integrating both theoretical and experimental approaches.

Interactive Data Table: Properties of Halogenated Nitrobenzenes

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | 345-18-6 chemicalbook.com | C₆H₃ClFNO₂ ossila.com | 175.54 ossila.com | Used in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com |

| 2-Chloro-4-fluoronitrobenzene | 2106-50-5 | C₆H₃ClFNO₂ | 175.54 | Precursor for anti-inflammatory and analgesic drugs. |

| 4-Chloro-2-fluoronitrobenzene | 700-37-8 | C₆H₃ClFNO₂ | 175.54 | Isomer with altered substituent positions impacting reactivity. |

| 3-Chloro-4-fluoronitrobenzene | 350-30-1 | C₆H₃ClFNO₂ | 175.54 prensipjournals.com | Used in organic synthesis and pharmaceutical research. prensipjournals.com |

| 2,5-Dichloronitrobenzene | 89-61-2 | C₆H₃Cl₂NO₂ | 192.00 | Starting material for the synthesis of this compound. |

Pharmaceutical Synthesis and Drug Discovery

This compound is a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its strategic importance lies in its ability to participate in a variety of chemical reactions, allowing for the introduction of diverse functional groups necessary for biological activity. This versatility has led to its application in the development of drugs targeting a range of diseases.

Precursor for Antibacterial, Antiviral, and Anti-tumor Drugs

The compound is a foundational element in the synthesis of several classes of therapeutic agents. Research has demonstrated its utility as a precursor for creating novel antibacterial, antiviral, and anti-tumor drugs. chemimpex.com For instance, it is a starting material in the synthesis of compounds that have shown significant cytotoxic effects against various cancer cell lines, including those of the lung, colon, and breast. The presence of the nitro group is often crucial for the antimicrobial and antiprotozoal activity of the resulting compounds. explorationpub.com

Synthesis of Complex Drug Molecular Structures

The reactivity of this compound makes it an essential component in the assembly of complex drug molecules. chemimpex.comguidechem.com Its structure allows for sequential and controlled modifications, which is a vital aspect of synthesizing the elaborate molecular architectures often required for potent and selective drug action. The compound's ability to undergo nucleophilic aromatic substitution is a key feature leveraged by medicinal chemists. researchgate.net

Key Intermediate in Active Pharmaceutical Ingredient (API) Production

As a key intermediate, this compound plays a significant role in the industrial production of Active Pharmaceutical Ingredients (APIs). ossila.com APIs are the biologically active components of a drug product. The use of this compound allows for efficient and scalable synthetic routes to these vital ingredients.

Role in Developing Compounds with Unique Biological Activities via Nucleophilic Substitution

The fluorine and chlorine atoms on the benzene ring of this compound are susceptible to nucleophilic substitution reactions. This reactivity is a powerful tool for medicinal chemists, enabling them to introduce a wide variety of other atoms and molecular fragments. This process is fundamental to creating libraries of related compounds, which can then be screened to identify those with the most potent and selective biological activities. The electron-withdrawing nature of the nitro group further activates the ring towards this type of reaction.

Intermediate for Kinase Inhibitors and Serotonin (B10506) Transporter Ligands

This versatile intermediate is used in the synthesis of targeted therapies such as kinase inhibitors and serotonin transporter (SERT) ligands. ossila.comchemicalbook.com Kinase inhibitors are a crucial class of cancer drugs that block enzymes called kinases, which are involved in cell growth and division. acs.org Serotonin transporters are the primary target for many antidepressant medications. snmjournals.org For example, this compound is a starting material in the multi-step synthesis of fluorinated diaryl sulfides, which have shown high affinity and selectivity for SERT. ossila.comsnmjournals.org

| Drug Target | Therapeutic Area | Role of this compound |

| Kinases | Oncology | Precursor for inhibitor synthesis |

| Serotonin Transporter (SERT) | Neuroscience (Antidepressants) | Intermediate for ligand synthesis |

Contribution to Fluorinated Quinolone Antibacterial Drugs

This compound is a valuable precursor in the synthesis of fluorinated quinolone antibacterial drugs. google.com The introduction of a fluorine atom into the quinolone structure is known to significantly enhance the antibacterial potency and pharmacokinetic properties of these drugs. core.ac.uk The compound can be converted to 1-chloro-3,4-difluorobenzene, a key intermediate for the production of these specialized antibiotics. google.comgoogleapis.com

Agrochemical Development and Pesticide Synthesis

The distinct properties of this compound make it a significant component in the agrochemical industry. chemimpex.com It is utilized in the synthesis of a variety of pesticides, including herbicides, insecticides, and fungicides, contributing to crop protection and yield enhancement. lookchem.com Its derivatives are integral to formulating effective plant protection products. linjiangchem.com

Starting Material for High-Efficiency Pesticides

This compound serves as a key starting material for synthesizing high-efficiency pesticides. chemimpex.comlinjiangchem.com Its structure is a precursor for more complex molecules designed to target specific pests effectively. For example, it is an intermediate in the production of the herbicide Saflufenacil. kinsotech.com The presence of both chlorine and fluorine atoms on the benzene ring allows for selective chemical reactions, enabling the creation of potent and targeted agrochemicals. lookchem.com

Introduction of Fluorine for Enhanced Stability and Biological Activity in Pesticides

The incorporation of fluorine into pesticide molecules, often facilitated by using fluorinated precursors like this compound, is a well-established strategy to enhance their properties. prensipjournals.com The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts increased thermal and metabolic stability to the final pesticide product. prensipjournals.comresearchgate.net This enhanced stability can lead to longer-lasting efficacy in the field.

Furthermore, the presence of fluorine can significantly increase the biological activity of a pesticide. researchgate.net Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially improving its ability to bind to target sites within the pest organism and enhancing its lipophilicity, which aids in penetrating biological membranes. kinsotech.com

Development of Plant Protection Products (Insecticides, Herbicides, Fungicides)

As a versatile intermediate, this compound and its isomers are instrumental in the development of a broad spectrum of plant protection products. ontosight.ai The chemical can be modified through various reactions to produce active ingredients for insecticides, herbicides, and fungicides. ontosight.aichembk.com For instance, related fluoronitrobenzene compounds are foundational for creating fungicides like benthiavalicarb-isopropyl (B606019) and various herbicides. researchgate.netchembk.com The ability to use this compound to build diverse molecular architectures is crucial for developing new and effective solutions for crop protection.

| Intermediate Name | CAS Number | Application |

| 3-Chloro-2-fluoronitrobenzene | 2106-49-2 | Pesticide intermediates |

| 3,5-Dichloro-4-fluoronitrobenzene | 3107-19-5 | Pesticide intermediates |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | 114776-15-7 | Intermediate for the pesticide Saflufenacil |

Dye Industry Applications

In addition to agrochemicals, halogenated nitrobenzenes are important intermediates in the synthesis of dyes and pigments. prensipjournals.com

Synthesis of Characteristic Dyes through Diazotization and Coupling Reactions

The nitro group in this compound can be chemically reduced to an amino group (-NH2). This resulting aromatic amine is a key precursor in the dye industry. The amine can undergo a diazotization reaction, where it is treated with nitrous acid to form a highly reactive diazonium salt.

This diazonium salt can then be coupled with other aromatic compounds (coupling components) to form azo dyes. nih.gov Azo dyes are a large and important class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which acts as the chromophore responsible for the color. The specific substituents on the aromatic rings, originating from intermediates like this compound, influence the final color and properties of the dye, such as its fastness and affinity for certain fibers. prensipjournals.comnih.gov The presence of halogens can contribute to vibrant colors and improved adhesion to substrates. prensipjournals.com

Material Science and Polymer Chemistry

The applications of this compound extend into the fields of material science and polymer chemistry. chemimpex.com It is used as a building block for creating specialized polymers and other advanced materials. chemimpex.comlookchem.com The incorporation of this fluorinated building block can enhance material properties such as thermal stability and chemical resistance. chemimpex.comprensipjournals.com In some cases, related compounds are used as additives to improve the flame-retardant properties of polymers. prensipjournals.com

Production of Specialty Polymers and Resins

In materials science, this compound is employed as an intermediate in the creation of specialized polymers and resins. chemimpex.com The incorporation of this fluorinated and chlorinated building block into polymer chains is a strategy used to develop materials with specific, high-performance characteristics. Its structure allows for its integration into various polymer backbones, contributing to the synthesis of advanced materials designed for demanding applications. smolecule.com

Enhancement of Material Properties (Thermal Stability, Chemical Resistance, Flame Retardancy)

The inclusion of this compound or its derivatives into material compositions can significantly enhance their physical and chemical properties.

Thermal Stability and Chemical Resistance : Specialty polymers and coatings derived from this intermediate often exhibit improved thermal stability and greater resistance to chemical degradation. chemimpex.com The presence of the halogen atoms, particularly fluorine, within the polymer matrix contributes to the material's durability and resilience against environmental factors. netascientific.com A related isomer, 2-chloro-1-fluoro-4-nitrobenzene, is noted for its use in creating polymers with enhanced thermal stability and resistance to degradation. prensipjournals.com

Flame Retardancy : Halogenated compounds are widely used as flame retardants. The incorporation of building blocks like this compound can improve the flame-retardant properties of a material. For instance, the related compound 3-chloro-4-fluoronitrobenzene is used as a polymer additive to improve combustion resistance. prensipjournals.com

Synthesis of Other Fine Chemicals and Intermediates

This compound is a foundational material for synthesizing a range of other valuable chemical intermediates.

Production of Aniline Intermediates

A primary application of this compound is its conversion to aniline intermediates, most notably 5-Chloro-2-fluoroaniline. chemicalbook.com This transformation is typically achieved through the reduction of the nitro group. This reduction can be carried out using various methods, including catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst or the Bechamp iron reduction process, with both methods proceeding in near-quantitative yield. smolecule.comgoogleapis.com

The reaction using hydrazine (B178648) hydrate (B1144303) in the presence of a palladium catalyst has been shown to be a rapid and effective method. chemicalbook.com

Table 1: Synthesis of 5-Chloro-2-fluoroaniline via Reduction

| Starting Material | Reagents & Catalyst | Solvent | Temperature | Time | Yield | Source(s) |

|---|

These resulting aniline intermediates are crucial for the subsequent preparation of more complex molecules, such as macrocyclic urea (B33335) kinase inhibitors. chemicalbook.com

Synthesis of Benzothiazole (B30560) Derivatives

Fluorinated nitrobenzene compounds serve as important precursors in the synthesis of benzothiazole derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry. ossila.comresearchgate.net For example, a patent describes a method for producing pyrazolylbenzothiazole derivatives where the synthesis begins with the reaction of an isomer, 2-chloro-5-fluoronitrobenzene, with sodium sulfide (B99878) nonahydrate to form a key intermediate. google.com The general strategy involves utilizing the reactive sites on the fluoronitrobenzene ring to build the thiazole (B1198619) portion of the final molecule.

Preparation of Fluorinated Indoles and Trifluorobenzenes

The unique structure of this compound and its derivatives makes it a strategic starting point for creating other complex fluorinated aromatic compounds.

Fluorinated Indoles : Fluorinated indoles are significant in medicinal chemistry and materials science. nih.govnih.gov A synthetic route to a fluorinated indole derivative, 5-chloro-4-fluoro-1H-indole-2-carboxylic acid, proceeds from 3-fluoro-4-chloroaniline. researchgate.net This aniline precursor can be readily synthesized from this compound through reduction of the nitro group and subsequent chemical transformations.

Trifluorobenzenes : The compound serves as a model for the synthesis of multi-fluorinated benzenes. A patented method for producing 1,2,4-trifluorobenzene (B1293510) starts with a closely related compound, 2,4-dichlorofluorobenzene. google.com This process involves a series of transformations that highlight the utility of halogenated nitrobenzenes in building complex fluorinated systems. google.com

Table 2: Key Steps in a Representative Synthesis of 1,2,4-Trifluorobenzene

| Step | Starting Material | Key Reagents | Intermediate/Product | Source(s) |

|---|---|---|---|---|

| 1 | 2,4-Dichlorofluorobenzene | Nitric acid, Sulfuric acid | 2,4-Dichloro-5-fluoronitrobenzene | google.com |

| 2 | 2,4-Dichloro-5-fluoronitrobenzene | Potassium fluoride, Catalyst | 2,4,5-Trifluoronitrobenzene | google.com |

| 3 | 2,4,5-Trifluoronitrobenzene | Hydrogen, Catalyst | 2,4,5-Trifluoroaniline | google.com |

In-depth Computational and Spectroscopic Analysis of this compound Remains a Field for Future Research

Despite extensive searches for detailed computational and spectroscopic studies on the chemical compound this compound, specific research data required for an in-depth analysis as per the requested outline is not available in the current body of scientific literature. While general information regarding its identity, properties, and use as a chemical intermediate is accessible, the advanced quantum chemical calculations and detailed spectroscopic validations for this specific molecule have not been published.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the molecular structure and properties of chemical compounds. Such studies provide valuable insights into electronic structure, molecular geometry, and reactivity. For many related nitroaromatic compounds, researchers have successfully used DFT to calculate bond lengths, bond angles, frontier molecular orbital energies (HOMO-LUMO), and various reactivity descriptors. These theoretical predictions are often validated by comparing them with experimental data from spectroscopic methods like FT-IR, FT-Raman, and UV-Vis spectroscopy.

While comprehensive studies have been conducted on isomers and analogous structures, it would be scientifically inaccurate to extrapolate that data to represent this compound, as even minor changes in substituent positions on the benzene ring can significantly alter the electronic and structural properties of a molecule.

The absence of this specific research highlights a gap in the scientific literature and presents an opportunity for future investigation. A dedicated computational and spectroscopic study on this compound would be a valuable contribution to the field of physical organic chemistry, providing a deeper understanding of the structure-property relationships in halogenated nitroaromatic compounds.

Advanced Computational and Spectroscopic Studies of 5 Chloro 2 Fluoronitrobenzene

Theoretical Prediction and Experimental Validation of Spectroscopic Properties

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of molecules. These methods probe the vibrational energy levels of a molecule, which are dictated by the masses of the atoms and the stiffness of the bonds connecting them. Each vibrational mode has a characteristic frequency, and a complete analysis of these frequencies provides a molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

For 5-Chloro-2-fluoronitrobenzene, a complete vibrational analysis would involve the identification of the fundamental vibrational modes associated with its constituent functional groups and the benzene (B151609) ring. The vibrational modes of the nitro group (NO₂), the carbon-chlorine (C-Cl) bond, the carbon-fluorine (C-F) bond, and the substituted benzene ring are all expected to give rise to characteristic bands in the IR and Raman spectra.

Computational methods, particularly Density Functional Theory (DFT), are invaluable in the study of vibrational spectra. nih.gov By calculating the harmonic vibrational frequencies from the second derivatives of the energy with respect to atomic displacements, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to aid in the assignment of the observed vibrational bands. It is common practice to scale the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods.

Table 1: Representative Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| NO₂ Asymmetric Stretch | 1570-1500 |

| Aromatic C=C Stretch | 1600-1400 |

| NO₂ Symmetric Stretch | 1370-1300 |

| C-F Stretch | 1250-1020 |

| C-Cl Stretch | 850-550 |

Note: This table presents typical frequency ranges for the indicated vibrational modes in substituted nitrobenzenes and is intended to be representative. Specific experimental or calculated values for this compound were not available in the searched literature.

Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, resulting in two energy states. The energy difference between these states corresponds to a specific radiofrequency, and the absorption of this frequency gives rise to an NMR signal.

The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ). The chemical shift is influenced by the shielding or deshielding effects of neighboring atoms and functional groups.

In the ¹H NMR spectrum of this compound, the aromatic protons are expected to resonate in the downfield region (typically 6.5-8.0 ppm), a characteristic of protons attached to a benzene ring. libretexts.org The electron-withdrawing nature of the nitro, chloro, and fluoro substituents would further deshield the aromatic protons, potentially shifting their signals to even higher ppm values. The relative positions of the protons on the ring will lead to distinct chemical shifts and coupling patterns (spin-spin splitting), which can be used to deduce their connectivity.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbons of the benzene ring in this compound are expected to appear in the aromatic region of the spectrum (typically 120-150 ppm). libretexts.org The chemical shifts of the individual carbon atoms will be influenced by the attached substituents. The carbon atom bonded to the nitro group is expected to be significantly deshielded, while the carbons bonded to the halogen atoms will also experience deshielding effects.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Nitrobenzenes

| Nucleus | Typical Chemical Shift Range (ppm) |

| ¹H (Aromatic) | 7.0 - 8.5 |

| ¹³C (Aromatic C-NO₂) | 145 - 155 |

| ¹³C (Aromatic C-Cl) | 130 - 140 |

| ¹³C (Aromatic C-F) | 155 - 165 (with C-F coupling) |

| ¹³C (Aromatic C-H) | 120 - 135 |

Note: This table presents typical chemical shift ranges for nuclei in substituted nitrobenzenes and is intended to be representative. Specific experimental or calculated values for this compound were not available in the searched literature.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals.

Nitroaromatic compounds are known to exhibit characteristic UV-Vis absorption bands. researchgate.net The electronic spectrum of this compound is expected to be dominated by transitions involving the π-electrons of the benzene ring and the non-bonding electrons of the nitro group. The presence of the nitro group, a strong chromophore, is likely to result in absorption bands at longer wavelengths compared to unsubstituted benzene.

The specific wavelengths of maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are influenced by the substituents on the aromatic ring. The chloro and fluoro groups, while not as strong as the nitro group, can also modulate the electronic structure of the molecule and thus affect the UV-Vis spectrum. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to calculate the electronic transition energies and theoretical UV-Vis spectra, which can aid in the interpretation of experimental data.

Thermodynamic Analysis